6-Acetyl-4-chloropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-chloropyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique structure, which includes an acetyl group, a chlorine atom, and a sulfonyl chloride group attached to a pyridine ring. Its molecular formula is C7H6ClNO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride typically involves the chlorosulfonation of 6-acetyl-4-chloropyridineThis reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used in oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Oxidized Derivatives: Products of oxidation reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
6-Acetyl-4-chloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetyl-4-chloropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
- 2-Chloropyridine-3-sulfonyl chloride
- 4-Chloropyridine-2-sulfonyl chloride
- 2-Chloropyridine-4-sulfonyl chloride
Comparison: 6-Acetyl-4-chloropyridine-2-sulfonyl chloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to other chloropyridine-sulfonyl chlorides. The acetyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H5Cl2NO3S |
---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
6-acetyl-4-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)6-2-5(8)3-7(10-6)14(9,12)13/h2-3H,1H3 |
InChI Key |
SKOSVKBQLUYYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.